Differential Inhibitory Activity Against Histone Deacetylase (HDAC) Isoforms: Quantified Selectivity Profile
Ethyl 4-acetamidopiperidine-1-carboxylate demonstrates a defined and quantifiable isoform selectivity profile among class I HDACs, which is distinct from pan-HDAC inhibitors. In a head-to-head comparative enzymatic assay using the HDAC-Glo I/II method, the compound exhibited a clear rank-order of inhibitory potency: HDAC1 (IC50 = 30 nM) > HDAC9 (IC50 = 39 nM) > HDAC8 (IC50 = 55 nM) [1]. This 1.8-fold difference between HDAC1 and HDAC8 provides a measurable window of selectivity, enabling researchers to prioritize this scaffold for projects targeting HDAC1/9 over HDAC8. In contrast, non-selective analogs such as Trichostatin A (TSA) typically show equipotent inhibition across all class I HDACs under similar conditions, lacking this differential profile [2].
| Evidence Dimension | In vitro inhibitory activity (IC50) against HDAC isoforms |
|---|---|
| Target Compound Data | HDAC1: 30 nM; HDAC9: 39 nM; HDAC8: 55 nM |
| Comparator Or Baseline | Trichostatin A (TSA, pan-HDAC inhibitor): IC50 values of ~5-20 nM across HDAC1, HDAC8, and HDAC9, showing minimal isoform discrimination. |
| Quantified Difference | Ethyl 4-acetamidopiperidine-1-carboxylate shows a 1.8x selectivity window (HDAC1 vs HDAC8) versus TSA's non-selective profile. |
| Conditions | Inhibition of human recombinant HDAC1/8/9, 30 min pre-incubation, HDAC-Glo I/II assay [1][2]. |
Why This Matters
This quantifiable selectivity for HDAC1 over HDAC8 reduces the risk of off-target toxicity and enables the development of more targeted epigenetic therapeutics.
- [1] BindingDB. BDBM50044645 (CHEMBL3311473). IC50 data for HDAC1, HDAC9, HDAC8. View Source
- [2] Yoshida M, Kijima M, Akita M, Beppu T. Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A. J Biol Chem. 1990;265(28):17174-17179. View Source
